molecular formula C21H21N3O3S B2694684 2-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034273-12-4

2-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2694684
CAS RN: 2034273-12-4
M. Wt: 395.48
InChI Key: CHMSOEJRTWJARK-UHFFFAOYSA-N
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Description

The compound “2-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon, and a dipyridopyrimidinone group, which is a heterocyclic compound containing nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene group would provide a rigid, planar structure, while the dipyridopyrimidinone group would introduce additional rings and heteroatoms .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The tetrahydronaphthalene group could potentially undergo electrophilic aromatic substitution reactions, while the dipyridopyrimidinone group could participate in a variety of reactions due to the presence of nitrogen and the carbonyl group .

Scientific Research Applications

Antiproliferative Activity

A notable application of derivatives similar to the compound is in the synthesis of new molecules with significant antiproliferative effects against human cancer cell lines. For example, a study reported the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibiting good antiproliferative activity on several cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012). Such findings underscore the relevance of exploring the therapeutic potentials of this compound's derivatives.

Crystal Structural Analysis

The crystal structure analysis of compounds related to 2-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one provides insights into their molecular configuration, interactions, and potential for forming stable crystalline forms. This is critical for understanding the physicochemical properties and stability of these compounds, which is essential for drug development processes (Jeon et al., 2015).

Synthetic Methodologies

Research on the synthesis of related compounds involves innovative synthetic routes and methodologies that enhance the efficiency and yield of these compounds. For instance, the Suzuki/Sonogashira cross-coupling reactions have been applied to synthesize C2-functionalized pyrimidines, demonstrating the versatility and utility of such methodologies in creating complex molecules (Quan et al., 2013).

Quantum Chemical Insights

The exploration of quantum chemical properties of sulfonate derivatives through X-ray crystallography and density functional theory (DFT) provides valuable insights into their electronic structure, stability, and reactivity. Such studies are crucial for designing molecules with desired properties for specific applications (Ali et al., 2021).

Antimicrobial and Antifungal Activities

Derivatives of the compound have been investigated for their antimicrobial and antifungal properties. The synthesis of novel compounds with specific moieties has shown promising activity against various pathogenic strains, indicating the potential for developing new antimicrobial and antifungal agents (El-Gaby et al., 2002).

Future Directions

The future directions for research on this compound would depend on its intended use and any observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21-18-14-23(12-10-19(18)22-20-7-3-4-11-24(20)21)28(26,27)17-9-8-15-5-1-2-6-16(15)13-17/h3-4,7-9,11,13H,1-2,5-6,10,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMSOEJRTWJARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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